5-[(2-Fluorophenyl)methyl]-2-methylpyrimidine-4,6-diamine
Description
Properties
IUPAC Name |
5-[(2-fluorophenyl)methyl]-2-methylpyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4/c1-7-16-11(14)9(12(15)17-7)6-8-4-2-3-5-10(8)13/h2-5H,6H2,1H3,(H4,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYYOMSMQREKGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)N)CC2=CC=CC=C2F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820319 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Fluorophenyl)methyl]-2-methylpyrimidine-4,6-diamine typically involves the reaction of 2-fluorobenzylamine with a suitable pyrimidine precursor under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Fluorophenyl)methyl]-2-methylpyrimidine-4,6-diamine undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted pyrimidines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[(2-Fluorophenyl)methyl]-2-methylpyrimidine-4,6-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(2-Fluorophenyl)methyl]-2-methylpyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and enzyme activities.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Pyrimidine Derivatives
Stability and Reactivity
- Degradation : Compounds with labile groups, such as tert-butyl esters (e.g., ), may degrade under acidic conditions, whereas the target compound’s stable aryl and amine groups suggest robustness in physiological environments.
Biological Activity
5-[(2-Fluorophenyl)methyl]-2-methylpyrimidine-4,6-diamine, also known by its CAS number 338965-21-2, is a compound that has garnered attention for its potential biological activities. This article delves into the biological properties, synthesis pathways, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a pyrimidine ring substituted with a fluorophenyl group and two amino groups at the 4 and 6 positions. This configuration is crucial for its biological interactions.
1. Anticancer Properties
Recent studies have indicated that pyrimidine derivatives exhibit significant anticancer activities. For instance, compounds similar to this compound have shown to inhibit cell proliferation in various cancer cell lines. A notable study demonstrated that certain pyrimidine nucleosides significantly inhibited cell migration and invasion in A431 vulvar epidermal carcinoma cells, suggesting a potential application in cancer therapy .
2. Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, studies on related compounds have shown inhibition of fatty acid synthase (FASN), which is critical in cancer metabolism. This inhibition leads to reduced cell viability and impaired mitochondrial function in cancer models .
Case Study 1: Antimalarial Activity
A study focused on ferrocene-pyrimidine conjugates found that similar structures exhibited antiplasmodial activities against Plasmodium falciparum, the malaria-causing parasite. The findings suggested that modifications in the pyrimidine structure could enhance efficacy against malaria .
Case Study 2: Antimicrobial Effects
Research on pyrimidine derivatives has also highlighted their antimicrobial properties. For example, compounds with similar structural motifs were evaluated for their ability to scavenge free radicals and exhibit antimicrobial activity against various bacterial strains .
Synthesis Pathways
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis begins with commercially available starting materials such as fluorobenzylamine and methyl pyrimidine derivatives.
- Reactions : Key reactions include nucleophilic substitutions and coupling reactions to introduce the fluorophenyl group onto the pyrimidine scaffold.
- Purification : The final product is purified through crystallization or chromatography to achieve high purity levels (greater than 99% as indicated in patent literature) .
Data Table: Biological Activity Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
